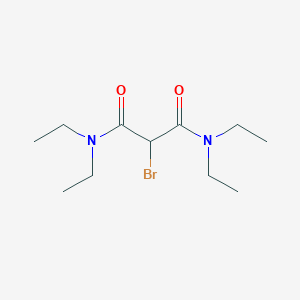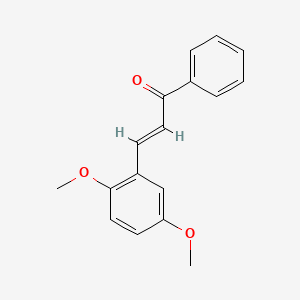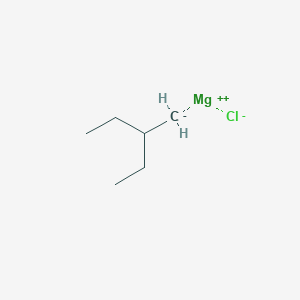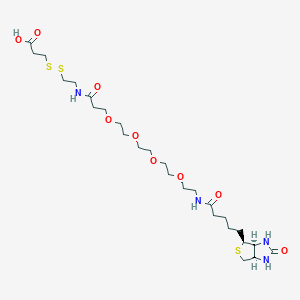
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Ethoxy-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C9H11FOS and a molecular weight of 186.25 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H11FOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3H2,1-2H3" .Aplicaciones Científicas De Investigación
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane has a wide range of potential applications in scientific research. It has been used in the synthesis of pharmaceuticals and biochemicals, as well as in analytical chemistry. This compound has also been studied for its potential use in environmental science, as it has been shown to be an effective scavenger of toxic metals such as lead and mercury. Additionally, this compound has been studied for its potential use in bioremediation, as it has been shown to be effective in the removal of organic pollutants from water.
Mecanismo De Acción
The mechanism of action of (5-Ethoxy-2-fluorophenyl)(methyl)sulfane is not yet fully understood. However, it is thought that this compound acts as a chelator, binding to metal ions and preventing them from forming complexes with other molecules. This chelation action is believed to be responsible for this compound’s ability to scavenge toxic metals from the environment. Additionally, this compound is believed to act as an antioxidant, preventing the formation of reactive oxygen species that can damage cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been shown to have a number of beneficial effects, including scavenging of toxic metals, antioxidant activity, and potential anti-inflammatory and anti-cancer effects. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (5-Ethoxy-2-fluorophenyl)(methyl)sulfane in lab experiments is its high efficiency of synthesis and reactivity. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. This compound is a highly reactive compound, and as such, it can be difficult to handle and store. Additionally, this compound can be toxic if ingested or inhaled, and it should be handled with care.
Direcciones Futuras
The potential applications of (5-Ethoxy-2-fluorophenyl)(methyl)sulfane are vast, and there are a number of potential future directions for this compound research. These include further exploration of this compound’s potential use in the synthesis of pharmaceuticals and biochemicals, as well as its potential use in environmental science and bioremediation. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound could be studied for its potential use in the development of new materials, such as superconductors and nanomaterials. Finally, this compound could be studied for its potential use in the development of new drugs and therapies.
Métodos De Síntesis
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane is synthesized from 4-ethoxy-2-fluorophenylacetic acid, which is reacted with methyl sulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an organic solvent, typically methanol or ethanol, and the reaction time is generally between 1-3 hours. The reaction is highly efficient, with yields of up to 99%.
Propiedades
IUPAC Name |
4-ethoxy-1-fluoro-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHMSQGKELXHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

